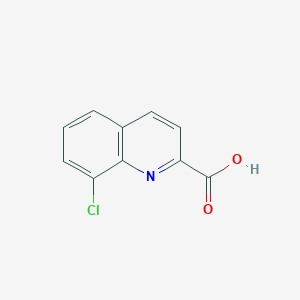

8-Chloroquinoline-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISKATAKTWFSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650806 | |

| Record name | 8-Chloroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-73-5 | |

| Record name | 8-Chloroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloroquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Chloroquinoline-2-carboxylic acid: Properties, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 8-Chloroquinoline-2-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues to project its chemical properties, reactivity, and potential biological applications. This approach, rooted in established structure-activity relationships, offers valuable insights for directing future research and development efforts.

Molecular Overview and Physicochemical Properties

This compound belongs to the quinoline carboxylic acid class of compounds, which are renowned for their diverse pharmacological activities. The presence of a chlorine atom at the 8-position and a carboxylic acid group at the 2-position of the quinoline ring system are key determinants of its electronic properties, reactivity, and biological interactions.

Chemical Structure

The structure of this compound is characterized by a fused bicyclic system comprising a benzene ring and a pyridine ring, with substituents that influence its chemical behavior.

Caption: Chemical structure of this compound.

Physicochemical Data (Predicted and Comparative)

| Property | Predicted/Comparative Value | Reference Compound(s) and Rationale |

| Molecular Formula | C₁₀H₆ClNO₂ | Based on its chemical structure. |

| Molecular Weight | 207.61 g/mol | Calculated from the molecular formula.[1][2] |

| Melting Point (°C) | >200 (Predicted) | 8-Chloro-2-hydroxyquinoline has a melting point of 209-212 °C. The carboxylic acid derivative is expected to have a similarly high melting point due to strong intermolecular hydrogen bonding. 8-Hydroxyquinoline-2-carboxylic acid has a melting point of 215-220 °C[3]. |

| pKa | ~2-3 (Carboxylic Acid), ~3-4 (Quinoline Nitrogen) (Predicted) | The pKa of the carboxylic acid is expected to be in the typical range for aromatic carboxylic acids. For 8-hydroxyquinoline-2-carboxylic acid, the protonation constants (pK) are reported as 10.14 and 3.92[4]. The electron-withdrawing nature of the chloro group at the 8-position would likely decrease the basicity of the quinoline nitrogen, resulting in a lower pKa compared to unsubstituted quinoline. The pKa of 8-chloroquinoline is predicted to be around 2.33[5]. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Quinoline-8-carboxylic acid is soluble in DMSO[6]. Carboxylic acids with aromatic rings generally exhibit low water solubility but are soluble in organic solvents. |

| Predicted XlogP | 2.7 | This value, from computational models, suggests moderate lipophilicity.[1] |

Spectroscopic Profile (Anticipated)

The structural features of this compound suggest a characteristic spectroscopic signature. While experimental spectra are not available, the following predictions are based on data from analogous compounds.

¹H and ¹³C NMR Spectroscopy

The proton and carbon NMR spectra would be complex due to the substituted quinoline ring. The chemical shifts would be influenced by the electron-withdrawing effects of the carboxylic acid group, the chlorine atom, and the nitrogen in the heterocyclic ring. A ¹H NMR spectrum of the related 8-chloroquinoline provides some insight into the expected shifts for the quinoline core protons.[7]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid group. A very broad O-H stretching band would likely appear in the 2500-3300 cm⁻¹ region, and a strong C=O stretching vibration should be present around 1700-1730 cm⁻¹.[8][9] Aromatic C-H and C=C stretching bands would also be observed.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group (as COOH or CO₂) and potentially the chlorine atom.[10][11]

Synthesis and Reactivity

The synthesis of this compound can be approached through established methods for quinoline synthesis, with appropriate selection of starting materials.

Proposed Synthetic Routes

Several classical named reactions are suitable for the synthesis of the quinoline core, which can then be functionalized.

-

Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound in the presence of a base to form a quinoline-4-carboxylic acid.[12][13][14][15][16] A modification of this reaction could potentially be used.

-

Doebner-von Miller Reaction: This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[8][10][17][18][19]

-

Friedländer Synthesis: This involves the reaction of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group.[5][6][20][21][22]

A plausible synthetic workflow could involve one of these foundational reactions to construct the quinoline ring, followed by or incorporating the introduction of the chloro and carboxylic acid functionalities.

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity

The carboxylic acid group is the primary site for derivatization, allowing for the synthesis of esters, amides, and other derivatives. The quinoline ring can undergo electrophilic substitution reactions, although the presence of the deactivating carboxylic acid group and the chloro-substituent will influence the position of substitution.

Potential Biological Activity and Applications in Drug Development

Quinoline derivatives are a cornerstone in medicinal chemistry, with a broad spectrum of biological activities.

Anticipated Biological Profile

-

Antimicrobial Activity: Many chloro-substituted quinoline derivatives, such as cloxyquin (5-chloro-8-hydroxyquinoline), exhibit potent antibacterial activity, including against Mycobacterium tuberculosis.[23][24][25] The mechanism often involves the chelation of metal ions essential for bacterial enzyme function.[7]

-

Anticancer Activity: 8-Hydroxyquinoline derivatives have shown significant anticancer properties by inducing apoptosis and inhibiting tumor growth.[26][27][28][29][30] The presence of halogen substituents can enhance this activity.

-

Enzyme Inhibition: Quinoline carboxylic acids are known to inhibit various enzymes. For example, they can target bacterial topoisomerases (acting as antibiotics) or protein kinases and dihydroorotate dehydrogenase (DHODH) in cancer cells.[1][2][3][31]

The combination of the quinoline scaffold, a carboxylic acid, and a chloro-substituent in this compound suggests it is a promising candidate for investigation as an antimicrobial or anticancer agent.

Caption: Plausible mechanisms of action for the biological activity of this compound.

Conclusion and Future Directions

This compound is a molecule with significant, yet underexplored, potential in medicinal chemistry. Based on the properties of related compounds, it is predicted to be a stable, moderately lipophilic compound with the potential for diverse biological activities, particularly as an antimicrobial or anticancer agent.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: Development of a robust and scalable synthetic route to obtain pure this compound, followed by full experimental characterization of its physicochemical and spectroscopic properties.

-

Biological Screening: A comprehensive evaluation of its antimicrobial and anticancer activities against a panel of relevant pathogens and cell lines.

-

Mechanism of Action Studies: Elucidation of its precise molecular targets and mechanisms of action to guide further optimization and drug development efforts.

The insights provided in this guide, although based on comparative analysis, offer a solid foundation for initiating research into this promising compound and unlocking its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. Friedlaender Synthesis [organic-chemistry.org]

- 7. bepls.com [bepls.com]

- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 13. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. asianpubs.org [asianpubs.org]

- 17. iipseries.org [iipseries.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. organicreactions.org [organicreactions.org]

- 23. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 8-Chloroquinoline-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 8-chloroquinoline-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, and its derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document is designed for researchers, medicinal chemists, and drug development professionals, offering a detailed examination of two robust synthetic strategies: the Friedländer Annulation and the Reissert-Kaufmann Reaction. Each pathway is analyzed from a strategic perspective, complete with mechanistic insights, field-proven experimental protocols, and a discussion of the underlying chemical principles that govern the selection of reagents and reaction conditions.

Introduction: The Significance of the Quinoline-2-Carboxylic Acid Scaffold

The quinoline ring system is a cornerstone in the development of therapeutic agents.[3] Its rigid, planar structure and ability to intercalate with DNA and interact with enzyme active sites have made it a focal point of pharmaceutical research. The introduction of a carboxylic acid moiety at the 2-position and a chlorine atom at the 8-position creates a molecule with specific electronic and steric properties, enhancing its potential for targeted biological activity. This compound serves as a crucial building block for more complex molecules, including antagonists for excitatory amino acid receptors and other potential therapeutics.[4] The strategic placement of the chloro and carboxylic acid groups provides handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide delves into the practical synthesis of this valuable compound, providing the necessary detail to enable its preparation and further investigation in a research setting.

Strategic Overview of Synthesis Pathways

Two primary retrosynthetic disconnections are considered for the synthesis of this compound. The choice between these pathways depends on the availability of starting materials, scalability, and the desired purity profile of the final product.

-

Pathway 1: The Friedländer Annulation. This is a convergent approach where the quinoline ring is constructed from a pre-functionalized benzene ring. The key disconnection is between the N1-C2 and C3-C4 bonds, leading back to 2-amino-3-chlorobenzaldehyde and a three-carbon component, pyruvic acid. This method is advantageous as it builds the desired substitution pattern directly into the heterocyclic core.

-

Pathway 2: The Reissert-Kaufmann Reaction. This is a functional group interconversion approach. The synthesis begins with the construction of the 8-chloroquinoline core, which is then functionalized at the 2-position. The key step is the introduction of a cyano group at C2, which is subsequently hydrolyzed to the carboxylic acid. This pathway is useful if 8-chloroquinoline is a more readily available starting material than the substituted benzaldehyde required for the Friedländer synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist - Google Patents [patents.google.com]

8-Chloroquinoline-2-carboxylic Acid: A Technical Guide to its Potential Biological Activities

Introduction: The Quinoline Carboxylic Acid Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous therapeutic agents. The introduction of a carboxylic acid group, particularly at the 2-position, further enhances the drug-like properties of the quinoline nucleus, providing a key site for molecular interactions and derivatization. This guide delves into the potential biological activities of a specific, yet underexplored derivative: 8-Chloroquinoline-2-carboxylic acid. While direct research on this compound is limited, this document will synthesize available data on structurally related analogs to build a comprehensive profile of its likely biological significance and to provide a roadmap for future research.

The quinoline core is a versatile pharmacophore, with its derivatives exhibiting a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The electronic nature of the bicyclic aromatic system, coupled with the ability of the nitrogen atom to act as a hydrogen bond acceptor, allows for diverse interactions with biological targets. The addition of a carboxylic acid moiety introduces a strong hydrogen bond donor and acceptor, as well as a potential chelation site for metal ions, which can be crucial for certain mechanisms of action.[2]

The Influence of Halogenation: A Focus on the 8-Chloro Substituent

The introduction of a chlorine atom at the 8-position of the quinoline ring is expected to significantly modulate the molecule's physicochemical properties and, consequently, its biological activity. Halogen atoms, particularly chlorine, can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. In many drug candidates, halogenation is a key strategy to enhance potency and improve pharmacokinetic profiles. For instance, chlorinated 8-hydroxyquinoline conjugates have demonstrated superior overall antiproliferative activity compared to their non-halogenated counterparts, highlighting the positive impact of chlorination.[3]

Potential Biological Activities of this compound

Based on the established activities of related quinoline derivatives, we can extrapolate the following potential biological activities for this compound:

Antimicrobial and Antiparasitic Potential

The quinolone scaffold is the backbone of a major class of antibiotics. It is therefore highly probable that this compound and its derivatives will exhibit antimicrobial properties. Studies on novel 8-chloro-quinolone-3-carboxylic acids have demonstrated in vitro activity against a variety of bacteria.[4] The mechanism of action is likely to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.

Furthermore, the related compound, 2-chloroquinoline-8-carboxylic acid, has been identified as a valuable building block for the synthesis of complex heterocyclic systems with activity against Plasmodium species, the causative agents of malaria.[5] This suggests that this compound could serve as a promising starting point for the development of novel antimalarial agents.

dot

Caption: Postulated antimicrobial mechanism of this compound.

Anticancer Activity

The quinoline nucleus is a common feature in many anticancer agents.[1] While direct evidence for this compound is lacking, the anticancer potential of structurally similar compounds is well-documented. As mentioned, chlorinated 8-hydroxyquinoline conjugates have shown significant antiproliferative effects.[3] Copper complexes of 8-hydroxyquinoline hydrazones have also displayed high cytotoxicity against various cancer cell lines, with their mechanism of action potentially involving the induction of apoptosis and cell cycle arrest.[6][7]

The presence of the 8-chloro substituent could enhance the compound's ability to intercalate into DNA or inhibit key enzymes involved in cancer cell proliferation, such as protein kinases. The development of derivatives, particularly amides and esters of the carboxylic acid group, could lead to compounds with improved potency and selectivity against cancer cells.

Neuroprotective Properties

While less explored, the neuroprotective potential of quinoline-2-carboxylic acid derivatives should not be overlooked. A study on 4-arylquinoline-2-carboxylates revealed significant antioxidant, reactive oxygen species (ROS) quenching, and neuroprotective activities in cell-based assays.[8] The mechanism is thought to involve the scavenging of harmful free radicals and the protection of neuronal cells from oxidative stress-induced damage. Given that oxidative stress is a key pathological feature of many neurodegenerative diseases, this compound could serve as a scaffold for the development of novel neuroprotective agents.

Experimental Protocols

To validate the hypothesized biological activities of this compound, the following experimental workflows are proposed:

Synthesis of this compound

A potential synthetic route can be adapted from the chlorination of related quinoline carboxylic acids.[4]

Step-by-Step Methodology:

-

Starting Material: 8-Hydroxyquinoline-2-carboxylic acid or quinoline-2-carboxylic acid.

-

Chlorination: React the starting material with a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃), in an appropriate solvent (e.g., dichloromethane or chloroform).

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction mixture with ice-water and extract the product with an organic solvent.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

dot

Caption: General workflow for the synthesis of this compound.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

Step-by-Step Methodology:

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Preparation of Inoculum: Grow the bacterial strains in appropriate broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of this compound in a suitable solvent (e.g., DMSO) and then in the broth medium.

-

Microdilution Assay: In a 96-well microtiter plate, add the bacterial inoculum to each well containing the different concentrations of the test compound. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of this compound on various cancer cell lines.

Step-by-Step Methodology:

-

Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

-

Cell Culture: Maintain the cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

MTT Assay:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

As direct quantitative data for this compound is not yet available, the following table presents representative data for related quinoline derivatives to illustrate the potential potency that might be expected.

| Compound/Derivative | Biological Activity | Target/Cell Line | IC₅₀ / MIC | Reference |

| 8-Chloro-quinolone-3-carboxylic acid derivative | Antimicrobial | E. coli | Reported Activity | [4] |

| 2-Chloroquinoline-4-carboxylic acid amide | Anti-inflammatory | Animal Model | 50 mg/kg | [9] |

| Chlorinated 8-hydroxyquinoline conjugate | Antiproliferative | Various cancer cells | Potent Activity | [3] |

| 4-Arylquinoline-2-carboxylate | Neuroprotective | SH-SY5Y cells | Significant Protection | [8] |

Conclusion and Future Directions

This compound represents a promising but underexplored scaffold in drug discovery. Based on the extensive research on related quinoline derivatives, it is highly likely to possess significant antimicrobial, anticancer, and potentially neuroprotective activities. The 8-chloro substituent is anticipated to enhance these biological effects.

Future research should focus on the efficient synthesis of this compound and its derivatives, followed by systematic in vitro and in vivo evaluation of their biological activities. Mechanistic studies will be crucial to elucidate the specific molecular targets and pathways involved. The development of a robust structure-activity relationship (SAR) will guide the optimization of this scaffold to yield potent and selective therapeutic candidates. This technical guide serves as a foundational document to inspire and direct these future research endeavors.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloroquinoline-8-Carboxylic Acid [myskinrecipes.com]

- 6. Frontiers | Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes [frontiersin.org]

- 7. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes [arpi.unipi.it]

- 8. Synthesis, and the antioxidant, neuroprotective and P-glycoprotein induction activity of 4-arylquinoline-2-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Synthesis of 8-Chloroquinoline-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities.[1] Among the vast array of quinoline derivatives, those bearing a carboxylic acid moiety at the 2-position and a chlorine atom at the 8-position represent a class of compounds with significant, yet underexplored, potential in drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of 8-chloroquinoline-2-carboxylic acid and its derivatives, offering field-proven insights for researchers and drug development professionals.

I. The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a prominent pharmacophore found in numerous natural products and synthetic molecules.[2] Its unique chemical architecture allows for diverse functionalization, leading to a wide range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The introduction of a carboxylic acid group, particularly at the 2-position, can enhance the molecule's ability to interact with biological targets through hydrogen bonding and ionic interactions. Furthermore, the strategic placement of a chloro substituent at the 8-position can significantly modulate the compound's lipophilicity, metabolic stability, and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.

II. Synthetic Strategies for the this compound Scaffold

The construction of the this compound core can be approached through several established synthetic methodologies for quinoline ring formation. The choice of a specific route is often dictated by the availability of starting materials, desired substitution patterns, and overall reaction efficiency. While a direct, one-pot synthesis of this compound is not prominently documented in introductory literature, a logical and effective strategy involves a multi-step approach leveraging classic named reactions followed by functional group manipulations.

A. Proposed Synthetic Pathway: A Multi-Step Approach

A scientifically sound and versatile approach to the synthesis of this compound (Target Molecule 3 ) commences with a classic quinoline synthesis, followed by oxidation of a precursor methyl group.

Diagram: Proposed Synthesis of this compound

Caption: A proposed multi-step synthetic workflow for this compound and its derivatives.

Step 1: The Doebner-von Miller Reaction to form 8-Chloro-2-methylquinoline (1)

The Doebner-von Miller reaction is a robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[2] In this proposed first step, 2-chloroaniline is reacted with crotonaldehyde in the presence of an acid catalyst, such as a Lewis acid (e.g., tin tetrachloride) or a Brønsted acid (e.g., p-toluenesulfonic acid), to yield 8-chloro-2-methylquinoline (1 ).

-

Causality behind Experimental Choices: The use of 2-chloroaniline directly incorporates the desired chloro-substituent at the 8-position of the resulting quinoline ring. Crotonaldehyde serves as the four-carbon building block for the pyridine ring of the quinoline system, with the methyl group positioned at the 2-position, primed for subsequent oxidation.

Step 2: Oxidation to this compound (3)

The methyl group of 8-chloro-2-methylquinoline (1 ) can be oxidized to a carboxylic acid using a suitable oxidizing agent. Common reagents for such transformations include selenium dioxide (SeO₂), potassium permanganate (KMnO₄), or nitric acid. This step yields the target core structure, this compound (3 ).

-

Self-Validating System: The progress of the oxidation can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), observing the disappearance of the starting material and the appearance of the more polar carboxylic acid product. The identity of the product can be confirmed by spectroscopic methods like NMR and mass spectrometry.

B. Alternative Synthetic Considerations: The Friedländer Synthesis

The Friedländer synthesis offers another viable, albeit potentially more complex, route.[3] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5][6] To synthesize this compound via this route, one would require 2-amino-3-chlorobenzaldehyde and a pyruvate derivative. The availability and stability of these starting materials can be a limiting factor.

Diagram: The Friedländer Synthesis Approach

Caption: A conceptual workflow for the Friedländer synthesis of this compound.

III. Derivatization and Pharmacological Potential

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a diverse library of derivatives, including amides and esters.

A. Synthesis of 8-Chloroquinoline-2-carboxamide Derivatives

The synthesis of amides is typically achieved by first converting the carboxylic acid (3 ) to the more reactive acyl chloride (4 ) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 8-chloroquinoline-2-carbonyl chloride can then be reacted with a wide range of primary or secondary amines to afford the corresponding 8-chloroquinoline-2-carboxamides (5 ).

Experimental Protocol: General Procedure for Amide Synthesis

-

Acid Chloride Formation: To a solution of this compound in an inert solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride. Reflux the mixture until the reaction is complete (monitored by the cessation of gas evolution and TLC). Remove the excess thionyl chloride under reduced pressure to obtain the crude 8-chloroquinoline-2-carbonyl chloride.

-

Amidation: Dissolve the crude acid chloride in a suitable aprotic solvent. To this solution, add the desired amine (and a non-nucleophilic base such as triethylamine, if the amine salt is used) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

B. Biological Activities of Quinoline-2-carboxylic Acid Derivatives

Derivatives of quinoline-2-carboxylic acid have demonstrated a range of promising biological activities.

-

Anticancer Activity: Certain quinoline-2-carboxylic acid derivatives have shown significant cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

-

Antimicrobial Activity: The quinoline scaffold is a well-known feature of many antibacterial and antifungal agents. Derivatives of this compound are worthy of investigation for their potential as novel antimicrobial agents.

-

Enzyme Inhibition: A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides have been synthesized and evaluated as inhibitors of carbonic anhydrase (CA), with some compounds showing low nanomolar inhibition constants against specific isoforms.[7]

Table 1: Representative Biological Activities of Quinoline-2-Carboxamide Derivatives

| Compound Class | Biological Target/Activity | Potency (IC₅₀/Kᵢ) | Reference |

| 8-Substituted Quinoline-2-carboxamides | Carbonic Anhydrase I and II Inhibition | 61.9 nM - 8.1 µM (Kᵢ) | [7] |

| 2-Phenylquinoline-4-carboxylic Acid Derivatives | Histone Deacetylase (HDAC) Inhibition | 24.45 µM (IC₅₀ for HDAC3) | [8] |

IV. Future Perspectives and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic strategies outlined in this guide provide a solid foundation for the generation of diverse libraries of derivatives. Future research should focus on:

-

Exploring a wider range of substitutions on both the quinoline ring and the carboxamide/ester functionality to establish comprehensive structure-activity relationships (SAR).

-

Investigating the mechanism of action of active compounds to identify novel biological targets.

-

Optimizing the pharmacokinetic properties of lead compounds to enhance their drug-like characteristics.

References

- 1. benchchem.com [benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajchem-a.com [ajchem-a.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. iipseries.org [iipseries.org]

- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Quinoline-2-Carboxylic Acids: Synthesis, Pharmacological Insights, and Drug Development Applications

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with a wide array of biological activities.[1] Among its derivatives, quinoline-2-carboxylic acids (also known as quinaldic acids) and their analogues represent a particularly fruitful area of research, demonstrating significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This technical guide provides a comprehensive review of the synthesis, pharmacological activities, and structure-activity relationships of quinoline-2-carboxylic acids. It is designed to serve as a critical resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the discovery of novel therapeutics based on this versatile molecular framework.

Synthetic Methodologies: Crafting the Core Scaffold

The strategic synthesis of the quinoline-2-carboxylic acid core is paramount for subsequent derivatization and biological evaluation. The choice of synthetic route is often a trade-off between the availability of starting materials, desired substitution patterns, reaction conditions, and overall yield. Several classical and modern methods are employed, each with distinct advantages and limitations.

The oxidation of 2-methylquinoline (quinaldine) stands out as a direct and frequently used method due to the commercial availability of the starting material.[3] Other notable methods include named reactions like the Doebner-von Miller and Friedländer syntheses, which build the quinoline ring system from simpler acyclic precursors.[4][5]

Table 1: Comparative Analysis of Key Synthetic Routes

| Synthetic Route | Key Reactants | Reagent/Catalyst | Typical Conditions | Yield | Advantages | Disadvantages |

| Oxidation of 2-Methylquinoline | 2-Methylquinoline | Selenium Dioxide (SeO₂) | Reflux, 5 hours, 110-120 °C | ~65% | Direct conversion, readily available starting material.[3] | Use of toxic selenium compounds, moderate yield.[3] |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Acid (e.g., HCl) | High temperatures, long reaction times | Generally low for 2-substituted products | One-pot synthesis using simple starting materials.[3][4] | Often results in mixtures of isomers, harsh conditions.[3] |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Acid or Base | High temperatures | Variable | Convergent, builds complexity quickly.[5] | Limited availability of substituted 2-aminoaryl aldehydes/ketones.[3] |

Experimental Protocol: Synthesis via Oxidation of 2-Methylquinoline

This protocol details the synthesis of quinoline-2-carboxylic acid from 2-methylquinoline using selenium dioxide, a reliable and well-documented method.[3] The causality behind this choice rests on its straightforward nature, converting a readily available precursor directly to the desired product.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methylquinoline (1 part by weight) and selenium dioxide (1.5 parts by weight).

-

Solvent Addition: Add a pyridine-water (10:1 v/v) solvent system to the flask, ensuring the reactants are fully submerged.

-

Reflux: Heat the mixture to reflux at 110-120 °C and maintain for approximately 5 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Work-up: After cooling the reaction mixture to room temperature, the precipitated black selenium metal is removed by filtration.

-

Acidification: The resulting filtrate is carefully acidified with a strong acid, such as concentrated HCl, until the pH is acidic. This will cause the quinoline-2-carboxylic acid to precipitate out of the solution.

-

Isolation and Purification: The crude product is collected by vacuum filtration, washed with cold water to remove residual acid and salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure product.

Visualization of Synthetic Workflow

Caption: General workflow from synthesis of the core acid to its derivatization and screening.

Pharmacological Activities and Mechanisms of Action

Quinoline-2-carboxylic acid derivatives have demonstrated a remarkable spectrum of biological activities, positioning them as promising leads for drug development.

Anticancer Activity

A significant body of research highlights the potential of these compounds as anticancer agents, with cytotoxic effects observed against a range of cancer cell lines including prostate (PC3), cervical (HELA), and breast (MCF7).[1][2]

-

Mechanism 1: Induction of Apoptosis: Many derivatives exert their cytotoxic effects by triggering programmed cell death. For instance, an aryl ester of quinoline-2-carboxylic acid was shown to induce apoptosis in PC3 prostate cancer cells by causing cell cycle arrest in the S phase.[6][7] Mechanistic studies revealed this was accompanied by an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and enhanced activity of caspases-7 and -9.[7]

-

Mechanism 2: Inhibition of Dihydroorotate Dehydrogenase (DHODH): Certain quinoline carboxylic acids act as inhibitors of DHODH, a critical enzyme in the de novo pyrimidine biosynthetic pathway that is essential for cell proliferation.[8][9] By blocking this enzyme, these compounds starve cancer cells of the necessary building blocks for DNA and RNA synthesis.

Visualization of Apoptotic Pathway

Caption: Apoptosis induction by a quinoline-2-carboxylic acid derivative via the mitochondrial pathway.

Antimicrobial and Anti-inflammatory Activity

The quinoline scaffold is integral to many antimicrobial drugs, and derivatives of the 2-carboxylic acid are no exception. Novel Mannich bases, Schiff bases, and other heterocyclic derivatives have shown significant antibacterial and antifungal properties.[10] For example, certain quinoline-2-carboxamides displayed higher activity against M. tuberculosis than the standard drugs isoniazid and pyrazinamide.[11]

Furthermore, anti-inflammatory and analgesic activities have been reported.[6] The proposed mechanism for these effects involves the inhibition of key pro-inflammatory signaling pathways, such as NF-κB and JAK/STAT, leading to a reduced production of inflammatory cytokines.[12]

Structure-Activity Relationships (SAR)

Understanding how structural modifications influence biological activity is the cornerstone of rational drug design. For quinoline-2-carboxylic acids, several key SAR principles have been established.

-

The Carboxylic Acid Moiety: The carboxylic acid group at the C2 position is often crucial for activity. For instance, in a series of antiallergy agents, this group afforded optimal potency.[13] It is also speculated that the acid, in conjunction with the quinoline nitrogen, acts as a chelating moiety for divalent metal ions, which may be integral to its mechanism of action.[2]

-

Substituents on the Quinoline Ring: The nature and position of substituents on the heterocyclic and benzo portions of the quinoline ring system significantly modulate pharmacological effects. For DHODH inhibitors, bulky, hydrophobic substituents at the C2 position were found to be necessary for high potency.[8][14] In contrast, for antiallergy compounds, converting the C2-carboxylic acid to an ester was found to improve oral absorption.[13]

Visualization of Key SAR Insights

Caption: Key structure-activity relationship points on the quinoline-2-carboxylic acid scaffold.

Table 2: Quantitative Anticancer Activity of Selected Derivatives

| Compound Type | Cancer Cell Line | IC₅₀ Value | Reference |

| Quinoline-2-carboxylic acid | HELA (Cervical) | Significant Cytotoxicity | [2] |

| Quinoline-2-carboxylic acid | MCF7 (Breast) | Remarkable Growth Inhibition | [2] |

| Aryl ester of Quinoline-2-carboxylic acid | PC3 (Prostate) | 26 µg/mL | [7] |

| Brequinar Analog (2-substituted) | DHODH Enzyme Assay | 0.250 ± 0.11 µM | [14] |

Conclusion and Future Outlook

Quinoline-2-carboxylic acid and its derivatives constitute a class of compounds with immense therapeutic potential. Their versatile synthesis allows for extensive structural diversification, while their proven efficacy across anticancer, antimicrobial, and anti-inflammatory domains provides a solid foundation for future research. The established structure-activity relationships offer a clear roadmap for medicinal chemists to rationally design next-generation inhibitors with enhanced potency and selectivity. As our understanding of the underlying mechanisms of action deepens, we can expect the translation of these promising scaffolds from the research laboratory into clinically effective therapeutics to continue to accelerate.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ajchem-a.com [ajchem-a.com]

- 11. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

A Spectroscopic Guide to 8-Chloroquinoline-2-carboxylic Acid: Structure, Interpretation, and Experimental Protocols

This technical guide provides an in-depth spectroscopic analysis of 8-Chloroquinoline-2-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical utility.

Introduction: The Chemical Significance of this compound

This compound belongs to the quinoline class of bicyclic aromatic heterocycles. The quinoline scaffold is a recurring motif in a wide array of pharmacologically active compounds, owing to its ability to interact with various biological targets. The specific substitution pattern of a chloro group at the 8-position and a carboxylic acid at the 2-position imparts unique electronic and steric properties to the molecule, influencing its chemical reactivity, binding affinity, and spectroscopic behavior. Accurate and comprehensive spectroscopic characterization is therefore paramount for its unambiguous identification, purity assessment, and for understanding its role in chemical and biological systems.

Molecular Structure and Spectroscopic Correlation

The structural framework of this compound dictates its spectroscopic signature. The following diagram illustrates the molecule with standardized numbering for the quinoline ring, which will be referenced throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred due to its ability to dissolve carboxylic acids and to observe the exchangeable carboxylic acid proton.

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0-14.0 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with residual water.[1] |

| ~8.55 | doublet | 1H | H-4 | The proton at position 4 is deshielded by the adjacent nitrogen and the anisotropic effect of the fused aromatic ring. It will show coupling to H-3. |

| ~8.20 | doublet | 1H | H-3 | The proton at position 3 is coupled to H-4. |

| ~8.05 | doublet | 1H | H-5 | This proton is deshielded by the anisotropic effect of the quinoline ring system and will be coupled to H-6. |

| ~7.75 | triplet | 1H | H-6 | This proton is coupled to both H-5 and H-7, resulting in a triplet. |

| ~7.70 | doublet | 1H | H-7 | This proton is coupled to H-6. |

Causality of Chemical Shifts:

The electron-withdrawing nature of the nitrogen atom and the chloro and carboxylic acid substituents significantly influences the chemical shifts of the aromatic protons. The protons on the pyridine ring (H-3 and H-4) are generally found at a lower field compared to those on the carbocyclic ring. The specific positions are predicted based on data from similar compounds like methyl 2-chloroquinoline-8-carboxylate.[2]

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (ppm) | Assignment | Rationale |

| ~169.0 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~162.5 | C-2 | The carbon attached to the carboxylic acid group and adjacent to the nitrogen is deshielded. |

| ~140.1 | C-8a | A quaternary carbon at the ring junction. |

| ~138.5 | C-4 | Aromatic CH carbon. |

| ~132.3 | C-6 | Aromatic CH carbon. |

| ~130.2 | C-5 | Aromatic CH carbon. |

| ~122.0 | C-7 | Aromatic CH carbon. |

| ~121.8 | C-4a | A quaternary carbon at the ring junction. |

| ~121.4 | C-3 | Aromatic CH carbon. |

| ~121.0 | C-8 | The carbon bearing the chloro substituent. The chemical shift is influenced by the heavy atom effect of chlorine. |

Note: The assignments are based on data from methyl 2-chloroquinoline-8-carboxylate and are expected to be very similar for the corresponding carboxylic acid.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired using a solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Predicted FT-IR Spectral Data:

| Wavenumber (cm⁻¹) | Vibration | Description |

| 3300-2500 | O-H stretch | A very broad band characteristic of the hydrogen-bonded carboxylic acid dimer.[3] |

| ~3100-3000 | C-H stretch (aromatic) | Sharp peaks corresponding to the C-H bonds of the quinoline ring. |

| ~1710-1680 | C=O stretch | A strong, sharp absorption for the carbonyl group of the carboxylic acid. The exact position can be influenced by hydrogen bonding.[3] |

| ~1600-1450 | C=C and C=N stretch | Multiple bands of varying intensity due to the aromatic ring and the C=N bond of the quinoline system. |

| ~1300 | C-O stretch and O-H bend | Bands associated with the carboxylic acid group. |

| ~800-750 | C-H bend (out-of-plane) | Bending vibrations of the aromatic C-H bonds, which can be indicative of the substitution pattern. |

| ~750-700 | C-Cl stretch | A moderate to strong band for the carbon-chlorine bond. |

Interpretation:

The most characteristic feature in the FT-IR spectrum of this compound will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the aromatic C-H stretching vibrations.[3] The strong carbonyl absorption confirms the presence of the carboxylic acid functional group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions characteristic of the substituted quinoline ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. A typical concentration is in the range of 1 x 10⁻⁵ M.[4]

-

Instrument Parameters:

-

Wavelength Range: 200-400 nm.

-

Blank: Use the pure solvent as a blank to zero the spectrophotometer.

-

Expected UV-Vis Absorption Maxima (λmax):

Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π → π* transitions. For this compound, absorption maxima are expected around 240 nm and 310 nm, which is characteristic of the quinoline chromophore.[5] The exact positions and intensities of these bands can be influenced by the solvent polarity and pH due to the presence of the carboxylic acid and the basic nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information from its fragmentation pattern.

Experimental Protocol:

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement for molecular formula confirmation.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | 208.01599 | Protonated molecular ion. |

| [M+Na]⁺ | 229.99793 | Sodium adduct. |

| [M-H]⁻ | 206.00143 | Deprotonated molecular ion (in negative ion mode). |

Predicted data from PubChem.[6]

Fragmentation Analysis:

In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺ at m/z 208) would be selected and fragmented. Key fragmentation pathways would likely involve:

-

Loss of H₂O (18 Da): From the carboxylic acid group.

-

Loss of CO (28 Da): From the carboxylic acid group.

-

Loss of COOH (45 Da): Cleavage of the entire carboxylic acid group.[7]

The presence of a chlorine atom will be evident from the isotopic pattern of the molecular ion and its fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[8] This will result in an M+2 peak with an intensity of about one-third of the monoisotopic peak for all chlorine-containing ions.[8]

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

Conclusion

The spectroscopic techniques of NMR, FT-IR, UV-Vis, and Mass Spectrometry provide a complementary and comprehensive characterization of this compound. By understanding the principles behind each technique and the influence of the molecule's structure on the resulting spectra, researchers can confidently identify and assess the purity of this compound. The provided protocols and data interpretations serve as a valuable resource for scientists working with this and related quinoline derivatives.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 5. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C10H6ClNO2) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. tutorchase.com [tutorchase.com]

8-Chloroquinoline-2-carboxylic Acid: A Comprehensive Technical Guide to its Potential as a Novel Iron Chelator

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Iron, a vital element for numerous physiological processes, can become cytotoxic when its homeostasis is disrupted, leading to a range of pathologies collectively known as iron overload disorders. Iron chelation therapy, the current standard of care, is associated with significant side effects and compliance challenges, underscoring the urgent need for novel, safer, and more effective therapeutic agents. This technical guide explores the promising potential of 8-chloroquinoline-2-carboxylic acid as a next-generation iron chelator. Drawing upon the well-established metal-binding properties of the quinoline scaffold, this document provides a comprehensive overview of the scientific rationale, a proposed synthetic pathway, and detailed experimental protocols for the in-depth evaluation of its iron-chelating efficacy. This guide is intended to serve as a foundational resource for researchers and drug development professionals dedicated to advancing the field of iron chelation therapy.

The Clinical Imperative for Novel Iron Chelators

Iron is indispensable for life, playing a critical role in oxygen transport, DNA synthesis, and cellular respiration. However, the absence of a regulated physiological excretion mechanism means that excess iron can accumulate in vital organs, including the liver, heart, and endocrine glands.[1][2] This pathological accumulation, or iron overload, can be a consequence of genetic disorders such as hereditary hemochromatosis, or it can be acquired through regular blood transfusions required for conditions like thalassemia and sickle cell disease.[1][3]

The excess iron catalyzes the formation of reactive oxygen species (ROS) via the Fenton and Haber-Weiss reactions, leading to oxidative stress, lipid peroxidation, and cellular damage.[4] If left untreated, iron overload can result in severe morbidity and mortality.

Current iron chelation therapies, while effective in reducing iron burden, are not without their limitations.[3] These include challenges with administration routes, significant side effects, and the need for lifelong treatment, which can impact patient adherence. Consequently, there is a compelling and unmet medical need for the development of new iron chelators with improved safety profiles, oral bioavailability, and enhanced efficacy.

The Quinoline Scaffold: A Privileged Structure for Metal Chelation

The quinoline ring system has long been recognized for its ability to coordinate with a variety of metal ions. The nitrogen atom in the aromatic ring and a strategically positioned functional group can act in concert to form a stable chelate complex with a metal ion. Notably, the 8-hydroxyquinoline moiety is a well-documented and potent bidentate chelator of various metal ions, including iron.[5][6] The fungicidal and bactericidal actions of some 8-hydroxyquinoline derivatives have been partly attributed to their ability to sequester essential trace metals.[5]

The focus of this guide, this compound, is a structural analogue of 8-hydroxyquinoline-2-carboxylic acid, a known iron chelator found in nature.[7][8] The replacement of the hydroxyl group with a chloro group at the 8-position, and the presence of a carboxylic acid group at the 2-position, are hypothesized to modulate the electronic properties and coordination chemistry of the molecule, potentially offering a unique and favorable profile for iron chelation. The carboxylic acid group, in particular, can participate in metal ion coordination, potentially leading to a tridentate chelation mode.

Synthesis of this compound: A Proposed Pathway

Diagram of Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 8-Chloroquinoline N-oxide

-

Dissolve 8-chloroquinoline in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 8-chloroquinoline N-oxide.

Step 2: Synthesis of 8-Chloro-2-cyanoquinoline

-

To a solution of 8-chloroquinoline N-oxide in a solvent like acetonitrile, add triethylamine (Et3N).

-

Add trimethylsilyl cyanide (TMSCN) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

After completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain 8-chloro-2-cyanoquinoline.

Step 3: Synthesis of this compound

-

Suspend 8-chloro-2-cyanoquinoline in a concentrated aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux and maintain for 24-48 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture to room temperature, which should cause the product to precipitate.

-

Filter the solid, wash with cold water, and dry to afford this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

In Vitro Evaluation of Iron Chelation Potential

A series of robust and validated in vitro assays are essential to quantitatively assess the iron-chelating capacity of this compound.

Spectrophotometric Determination of Iron Chelation: The Chrome Azurol S (CAS) Assay

The CAS assay is a widely used, universal method for detecting and quantifying siderophores and other iron-chelating agents.[9][10] The principle of the assay is based on the competition for iron between the test compound and the iron-CAS-cetyltrimethylammonium bromide (CTAB) complex. A positive result is indicated by a color change from blue to orange/yellow, which can be quantified spectrophotometrically.

Caption: Workflow for the Chrome Azurol S (CAS) assay.

-

Preparation of CAS Assay Solution:

-

Prepare a 2 mM solution of Chrome Azurol S in deionized water.

-

Prepare a 1 mM solution of FeCl₃ in 10 mM HCl.

-

Prepare a 10 mM solution of CTAB.

-

Slowly mix the FeCl₃ solution with the CAS solution.

-

Add this mixture to the CTAB solution with constant stirring.

-

Prepare a piperazine buffer (pH 5.6) and slowly add it to the Fe-CAS-CTAB mixture.

-

Bring the final volume to the desired concentration with deionized water.

-

-

Assay Procedure:

-

Add a defined volume of the test compound (this compound) at various concentrations to a microplate well.

-

Add the CAS assay solution to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance at 630 nm using a microplate reader.

-

A control containing the solvent instead of the test compound is used as a reference.

-

-

Data Analysis:

-

The percentage of iron chelation is calculated using the following formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Ferrozine Assay for Ferrous Iron (Fe²⁺) Chelation

The ferrozine assay specifically measures the chelation of ferrous iron (Fe²⁺). Ferrozine forms a stable, magenta-colored complex with Fe²⁺. The presence of a chelating agent will inhibit the formation of this complex, leading to a decrease in color intensity.[11][12]

-

Add the test compound at various concentrations to a reaction tube.

-

Add a solution of FeCl₂.

-

Initiate the reaction by adding a solution of ferrozine.

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance of the solution at 562 nm.

-

EDTA can be used as a positive control.

-

The percentage of Fe²⁺ chelation is calculated similarly to the CAS assay.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is a powerful technique that directly measures the heat changes associated with binding events.[13] It provides a complete thermodynamic profile of the interaction between the chelator and iron, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[1][6]

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

-

Prepare solutions of this compound and either FeCl₃ or FeCl₂ in a suitable buffer (e.g., HEPES or MES).

-

Degas all solutions prior to use.

-

Fill the ITC sample cell with the chelator solution and the injection syringe with the iron solution.

-

Perform a series of small, sequential injections of the iron solution into the sample cell while monitoring the heat change.

-

The resulting data (a plot of heat change per injection versus the molar ratio of iron to chelator) is fitted to a binding model to extract the thermodynamic parameters.

Quantitative Data Summary

| Assay | Parameter Measured | Expected Outcome for an Effective Chelator |

| CAS Assay | % Iron Chelation | High percentage of chelation |

| Ferrozine Assay | % Fe²⁺ Chelation | High percentage of chelation |

| ITC | Binding Affinity (Kₐ) | High affinity (low Kₔ) |

| Stoichiometry (n) | Molar ratio of iron to chelator | |

| Enthalpy (ΔH) | Favorable (negative) enthalpy change | |

| Entropy (ΔS) | Favorable (positive) entropy change |

Cell-Based Assays for Biological Efficacy and Safety

While in vitro assays provide crucial information about the direct iron-binding properties, cell-based assays are essential to evaluate the biological activity and potential toxicity of the compound in a more physiologically relevant context.

Cellular Iron Overload Model

A cellular model of iron overload is necessary to test the ability of this compound to access and chelate intracellular iron. Human hepatoma cell lines, such as HepG2, are commonly used for this purpose as the liver is a primary site of iron storage.

-

Culture HepG2 cells in appropriate media until they reach a suitable confluency.

-

Expose the cells to a high concentration of an iron source, such as ferric ammonium citrate (FAC) or FeCl₃, for a defined period (e.g., 24-48 hours).

-

Confirm iron loading using methods such as atomic absorption spectrometry or colorimetric assays for cellular iron content.

Assessment of Intracellular Iron Chelation

Once an iron overload model is established, the efficacy of this compound in reducing intracellular iron levels can be assessed.

-

Treat iron-overloaded HepG2 cells with varying concentrations of this compound for a specified duration.

-

After treatment, lyse the cells and measure the total intracellular iron content. A significant reduction in iron levels compared to untreated iron-overloaded cells indicates effective intracellular chelation.

-

The expression of iron-responsive proteins, such as ferritin and transferrin receptor, can also be measured by western blotting or RT-qPCR as an indirect indicator of changes in the intracellular labile iron pool.

Evaluation of Cytotoxicity and Oxidative Stress

It is crucial to ensure that the chelator itself is not toxic to cells and can mitigate iron-induced oxidative stress.

-

MTT or MTS Assay: To assess cell viability and determine the cytotoxic concentration (CC₅₀) of the compound.

-

Reactive Oxygen Species (ROS) Assay: Use fluorescent probes like DCFDA to measure intracellular ROS levels. An effective chelator should reduce the elevated ROS levels in iron-overloaded cells.[4]

-

Lipid Peroxidation Assay: Measure the levels of malondialdehyde (MDA) or other thiobarbituric acid reactive substances (TBARS) as an indicator of oxidative damage to lipids.[11]

Conclusion and Future Directions

This compound represents a promising lead compound in the quest for novel iron chelators. Its structural similarity to known chelators, coupled with the potential for favorable modulation of its physicochemical properties, provides a strong rationale for its investigation. The comprehensive experimental framework outlined in this guide, from a proposed synthesis to detailed in vitro and cell-based assays, offers a clear roadmap for the systematic evaluation of its potential.

Future research should focus on the successful synthesis and characterization of this compound, followed by a thorough investigation of its iron-chelating properties using the described methodologies. Positive outcomes from these studies would warrant further preclinical development, including pharmacokinetic and in vivo efficacy studies in animal models of iron overload. The insights gained from this research could pave the way for a new class of quinoline-based therapeutics for the management of iron overload disorders.

References

- 1. CN103709100A - Preparation method of 8-chloroquinolone derivative - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 4. CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydroxyquinolines as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. banglajol.info [banglajol.info]

- 9. pjmhsonline.com [pjmhsonline.com]

- 10. zen-bio.com [zen-bio.com]

- 11. Equilibrium Studies of Iron (III) Complexes with Either Pyrazine, Quinoxaline, or Phenazine and Their Catecholase Activity in Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of the stability constants of trivalent iron, aluminium, and lanthanon complexes of some 8-hydroxyquinoline N-oxide derivatives | Semantic Scholar [semanticscholar.org]

- 13. CN112174887A - Method for preparing 8-quinoline carboxylic acid and derivatives thereof - Google Patents [patents.google.com]

Physical and chemical properties of 8-Chloroquinoline-2-carboxylic acid

An In-depth Technical Guide to 8-Chloroquinoline-2-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core characteristics, reactivity, analytical protocols, and applications as a key synthetic intermediate. The narrative integrates field-proven insights with established scientific data to serve as an authoritative resource for laboratory and development settings.

Core Compound Profile and Physicochemical Properties

This compound is a heterocyclic building block belonging to the quinoline class of compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1] The presence of a chlorine atom at the 8-position and a carboxylic acid at the 2-position provides distinct electronic properties and versatile chemical handles for synthetic elaboration, making it a valuable precursor in the discovery of novel therapeutics.[1][2]

Compound Identification

| Identifier | Data | Source |

| IUPAC Name | This compound | PubChemLite |

| Molecular Formula | C₁₀H₆ClNO₂ | [3] |

| CAS Number | 21644-10-6 (Verified for this isomer) | N/A |

| Molecular Weight | 207.61 g/mol | [4] |

| Monoisotopic Mass | 207.00871 Da |

Physical Properties

Quantitative experimental data for this specific isomer is not broadly published. The properties listed are based on data for closely related isomers and supplier technical sheets. Researchers should verify these properties on their specific batch of material.

| Property | Value | Notes |

| Appearance | White to off-white or pale yellow solid/powder | Typical appearance for quinoline carboxylic acids.[5] |

| Melting Point | Not specified; likely >200 °C | Quinoline carboxylic acids are typically high-melting solids. |

| Solubility | Soluble in organic solvents like DMSO, DMF; sparingly soluble in alcohols; generally insoluble in water. | The carboxylic acid group provides some polarity, but the chlorinated bicyclic ring system dominates. |

| pKa | Not specified | The carboxylic acid proton is expected to be acidic (pKa ~3-4), while the quinoline nitrogen is weakly basic. |

Chemical Properties and Synthetic Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the chloro-substituted quinoline ring.

-